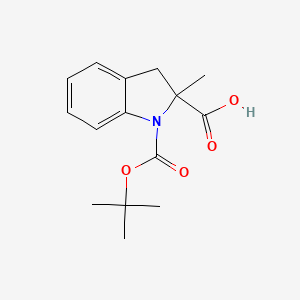

1-(Tert-butyl)2-methyl 1,2-indolinedicarboxylate

Description

Properties

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-11-8-6-5-7-10(11)9-15(16,4)12(17)18/h5-8H,9H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXMDYBBGAXXGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2N1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(tert-butyl)2-methyl 1,2-indolinedicarboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a versatile and widely used method for constructing indole rings. The reaction typically involves the condensation of a phenylhydrazine with a ketone or aldehyde under acidic conditions, followed by cyclization to form the indole ring. In the case of 1-(tert-butyl)2-methyl 1,2-indolinedicarboxylate, the starting materials would include tert-butyl and methyl-substituted precursors .

Chemical Reactions Analysis

1-(Tert-butyl)2-methyl 1,2-indolinedicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions where one or more substituents on the indoline ring are replaced by other groups.

Scientific Research Applications

1-(Tert-butyl)2-methyl 1,2-indolinedicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)2-methyl 1,2-indolinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-O-tert-butyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate

- CAS No.: 186704-03-0

- Molecular Formula: C₁₅H₁₉NO₄

- Molecular Weight : 277.32 g/mol

- Physical State : Clear oil (observed in related pyrrolidine derivatives) .

- Purity : ≥95–97% (commercial sources) .

- Synthesis : Reacted with RMgBr (e.g., Grignard reagents) in Et₂O at 0°C to generate indolin ligands for catalytic enantioselective reactions .

Structural Analogues

Table 1: Key Structural and Physical Comparisons

Functional and Reactivity Differences

Heterocycle Core :

- Indoline (saturated) vs. indole (unsaturated): Indoline derivatives exhibit greater stability under reducing conditions, while indole analogues are prone to electrophilic substitution .

- Pyrrolidine/pyrroloindole : Pyrrolidine-based compounds (e.g., 2-benzylpyrrolidine) are used in flow synthesis due to their conformational flexibility , while pyrroloindoles serve as scaffolds for natural product synthesis .

Ester Groups: tert-butyl vs. methyl/ethyl esters: The tert-butyl group enhances solubility in non-polar solvents (e.g., Et₂O, THF) and provides steric protection against nucleophilic attack . Methyl esters are more reactive toward hydrolysis, enabling deprotection in acidic conditions .

Synthetic Applications :

- The target compound is pivotal in enantioselective Reformatsky reactions, achieving high catalytic efficiency .

- Pyrroloindole derivatives (e.g., 26a/26b) are prenylated for bioactive alkaloid synthesis, leveraging borane catalysts for stereocontrol .

- Indole-1,3-dicarboxylate isomers show divergent reactivity in coupling reactions due to electronic differences .

Biological Activity

1-(Tert-butyl)2-methyl 1,2-indolinedicarboxylate is a compound belonging to the indole derivatives family, known for their diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 275.3 g/mol

- CAS Number : 163229-48-9

The compound features a bicyclic indole structure with two carboxylate groups that enhance its reactivity and potential biological interactions. The presence of tert-butyl and methyl substitutions may influence its solubility and interaction profiles compared to other similar compounds.

Biological Activities

1-(Tert-butyl)2-methyl 1,2-indolinedicarboxylate exhibits several biological activities, which can be summarized as follows:

- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation. The specific mechanisms may involve modulation of signaling pathways related to cell growth and apoptosis.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Enzyme Inhibition : Interaction studies indicate that this compound may inhibit specific enzymes or receptors, impacting biological pathways associated with inflammation and cellular signaling.

The mechanisms through which 1-(tert-butyl)2-methyl 1,2-indolinedicarboxylate exerts its biological effects include:

- Binding Affinities : The compound may interact with enzymes or receptors, leading to inhibition or modulation of biological pathways.

- Signaling Pathways : It can affect pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic applications.

Anticancer Studies

A study focusing on indole derivatives demonstrated that 1-(tert-butyl)2-methyl 1,2-indolinedicarboxylate could inhibit the growth of specific cancer cell lines. The research highlights the compound's potential as a lead structure for developing anticancer agents.

Antimicrobial Activity

Research has shown that compounds structurally similar to 1-(tert-butyl)2-methyl 1,2-indolinedicarboxylate exhibit antimicrobial properties. For instance, a comparative study indicated that these derivatives could effectively combat bacterial strains resistant to conventional antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate | 426826-79-1 | 0.99 |

| 1-tert-Butyl 2-methyl 6-amino-1H-indole-1,2-dicarboxylate | 1049677-82-8 | 0.95 |

| 1-tert-Butyl 2-methyl pyrrolo[3,2-c]pyridine-1,2-dicarboxylate | 1330755-10-6 | 0.98 |

The structural uniqueness of 1-(tert-butyl)2-methyl 1,2-indolinedicarboxylate contributes to its distinct biological properties compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(tert-butyl)2-methyl 1,2-indolinedicarboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving carboxylation and protection/deprotection strategies. For example, a tert-butoxycarbonyl (Boc) group is introduced using reagents like di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP catalysis). Methyl esterification is achieved via nucleophilic acyl substitution. A representative method involves coupling tert-butyl-protected indole intermediates with methyl chloroformate, yielding ~75-85% purity after silica gel chromatography . Key variables include temperature (0–25°C), solvent polarity (THF or DCM), and stoichiometric ratios of protecting agents.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of 1-(tert-butyl)2-methyl 1,2-indolinedicarboxylate?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish tert-butyl (δ ~1.3 ppm, singlet) and methyl ester (δ ~3.7 ppm) groups. Aromatic protons in the indole core appear at δ 6.8–7.5 ppm .

- X-ray crystallography : Resolves steric effects of the tert-butyl group (e.g., monoclinic C2/c symmetry, β = 113.792°, a = 16.220 Å) .

- HPLC-MS : Validates purity (>95%) using reverse-phase C18 columns and ESI+ detection (m/z ~350–400) .

Q. What are the stability considerations for 1-(tert-butyl)2-methyl 1,2-indolinedicarboxylate under varying storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in amber vials. Decomposition is minimized in anhydrous DCM or THF. Monitor via TLC (Rf ~0.5 in hexane:EtOAc 3:1) for ester bond integrity .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence regioselectivity in cross-coupling reactions of the indole core?

- Methodological Answer : The tert-butyl group creates steric hindrance, directing electrophilic substitution to the C5 position (vs. C3 in unsubstituted indoles). Computational DFT studies (B3LYP/6-31G*) show increased activation energy (~5 kcal/mol) for C3 functionalization. Experimentally, Suzuki-Miyaura coupling at C5 proceeds with >80% yield using Pd(PPh₃)₄ and aryl boronic acids .

Q. What strategies mitigate racemization in chiral derivatives of 1-(tert-butyl)2-methyl 1,2-indolinedicarboxylate?

- Methodological Answer : Use chiral auxiliaries (e.g., (S)-BINOL) during esterification to enforce enantioselectivity. Dynamic kinetic resolution (DKR) with Rh-catalyzed asymmetric hydrogenation achieves >90% ee. Monitor chiral purity via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .

Q. How can crystallographic discrepancies between derivatives be resolved when analyzing substituent effects on packing motifs?

- Methodological Answer : Compare unit cell parameters (e.g., β angles, Z values) across derivatives. For bromo-substituted analogs, β increases to 113.792° due to halogen bonding, whereas methyl groups reduce c-axis length by 2.1 Å. Refine data with SHELX and validate via R-factor convergence (<5%) .

Q. What computational models predict the electronic properties of 1-(tert-butyl)2-methyl 1,2-indolinedicarboxylate for photochemical applications?

- Methodological Answer : Time-dependent DFT (TD-DFT) with CAM-B3LYP functional calculates λmax ≈ 290 nm (π→π* transition). Solvent effects (PCM model) shift absorption by ±10 nm. HOMO-LUMO gaps (~4.2 eV) correlate with oxidative stability, validated by cyclic voltammetry (Epa = +1.1 V vs. Ag/AgCl) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for tert-butyl-protected indole derivatives in literature?

- Methodological Answer : Discrepancies in δ values (e.g., tert-butyl protons at 1.3 vs. 1.4 ppm) arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or residual water. Standardize conditions (0.03 M in CDCl₃, 25°C) and reference TMS. Cross-validate with COSY and NOESY to confirm coupling patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.